molecular formula C20H24ClNO B5045750 3-(3-Phenylpyrrolidin-1-yl)-1-(p-tolyl)propan-1-one hydrochloride

3-(3-Phenylpyrrolidin-1-yl)-1-(p-tolyl)propan-1-one hydrochloride

Cat. No.: B5045750
M. Wt: 329.9 g/mol
InChI Key: QSJGQFJSVQPOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-311141-A involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Substitution Reaction: The phenyl group is introduced into the pyrrolidine ring through a substitution reaction.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety by reacting the substituted pyrrolidine with a suitable reagent.

The reaction conditions for these steps include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

WAY-311141-A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrrolidine rings are replaced with other groups using suitable reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-311141-A has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: WAY-311141-A is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-311141-A involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions result in the compound’s observed biological effects, such as its potential neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

WAY-311141-A can be compared with other similar compounds, such as:

    3-(3-Phenyl-pyrrolidin-1-yl)-1-p-tolyl-propan-1-one hydrochloride: This compound shares a similar structure but differs in its salt form.

    1-Propanone, 1-(4-methylphenyl)-3-(3-phenyl-1-pyrrolidinyl): Another structurally similar compound with slight variations in the substituents.

The uniqueness of WAY-311141-A lies in its specific substitution pattern and the resulting biological activities. These structural differences contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c1-16-7-9-18(10-8-16)20(22)12-14-21-13-11-19(15-21)17-5-3-2-4-6-17;/h2-10,19H,11-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJGQFJSVQPOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2CCC(C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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